![molecular formula C16H15ClN2O B3483194 N-(3-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide CAS No. 549489-80-7](/img/structure/B3483194.png)
N-(3-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide
Overview
Description
“N-(3-chlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide” is a complex organic compound. It contains a quinoline group, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to pyridine at two adjacent carbon atoms). It also contains an amide group (carboxamide), which is a derivative of carboxylic acids and consists of a carbonyl group (C=O) attached to a nitrogen atom .
Molecular Structure Analysis
The exact molecular structure would require experimental determination, such as X-ray crystallography, to confirm . The compound likely exhibits typical characteristics of quinolines and amides, including planarity and conjugation in the quinoline ring, and the potential for hydrogen bonding involving the amide group .Chemical Reactions Analysis
Quinolines can participate in a variety of chemical reactions, including electrophilic substitution, due to the aromatic nature of the quinoline ring . The amide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Generally, amides have relatively high boiling points due to their ability to form hydrogen bonds . Quinolines are typically planar and relatively stable due to aromaticity .Scientific Research Applications
Antibacterial and Antibiofilm Properties
This compound has been studied for its antibacterial and antibiofilm properties . The research focused on the synthesis, computational analyses, antibacterial and antibiofilm properties of nicotinamide derivatives . The compound was found to be a good inhibitor candidate against Enterococcus faecalis .
Computational Analyses
The compound has been investigated computationally . The study used B3LYP/6–31+G (d,p) level for calculation . The electronic properties of the compound were examined using HOMO/LUMO contour plot and MEP maps .
Spectral Techniques
The compound has been characterized using spectral techniques such as IR, 1H-NMR, 13C-NMR, and MS . These techniques helped in understanding the structure and properties of the compound .
Molecular Docking Analyses
Molecular docking analyses have been conducted to investigate the antibacterial properties of the compound . This helped in understanding the interaction of the compound with bacterial proteins .
Crystallography
The compound has been studied using crystallography . It was found that the compound crystallizes in the monoclinic space group P21/c . The study provided insights into the relative orientations of the phenyl and benzene rings .
Biological Activity
N-substituted benzamides, which include this compound, have numerous pharmaceutical and synthetic applications . They have been studied for their biological activity .
Mechanism of Action
Mode of Action
Related compounds like cccp act as protonophores, altering the permeability of mitochondria inner membrane to protons and causing the dissipation of the proton gradient across the inner mitochondrial membrane . This results in the uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain .
Biochemical Pathways
Related compounds like cccp are known to disrupt oxidative phosphorylation . This process is crucial for the production of ATP, the primary energy currency of the cell. Disruption of this process can lead to a decrease in cellular energy levels, potentially affecting a wide range of downstream cellular processes.
Pharmacokinetics
For example, the related compound tolfenamic acid, N-(2-methyl-3-chlorophenyl)anthranilic acid, has been studied for its pharmacokinetics .
Result of Action
Related compounds like cccp are known to cause the gradual destruction of living cells and death of the organism .
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For example, the related compound Chlorpropham (isopropyl–N (3-chlorophenyl) carbamate) has been studied for its effects on the storage and processing quality of potatoes .
Future Directions
properties
IUPAC Name |
N-(3-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-13-7-3-8-14(11-13)18-16(20)19-10-4-6-12-5-1-2-9-15(12)19/h1-3,5,7-9,11H,4,6,10H2,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMVGLZZMLYNET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361167 | |
Record name | N-(3-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
549489-80-7 | |
Record name | N-(3-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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